2-Hydroxy-N1,N4-dimethylterephthalamide
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Overview
Description
2-Hydroxy-N1,N4-dimethylterephthalamide is an organic compound with the molecular formula C12H16N2O4 It is a derivative of terephthalamide, characterized by the presence of hydroxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N1,N4-dimethylterephthalamide typically involves the reaction of terephthalic acid with dimethylamine and a hydroxy-containing reagent under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the presence of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N1,N4-dimethylterephthalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or halogenated derivatives.
Scientific Research Applications
2-Hydroxy-N1,N4-dimethylterephthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N1,N4-dimethylterephthalamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-hydroxyethyl)terephthalamide: Similar structure but with hydroxyethyl groups instead of dimethyl groups.
Terephthalic acid: The parent compound without the hydroxy and dimethyl modifications.
Uniqueness
2-Hydroxy-N1,N4-dimethylterephthalamide is unique due to the presence of both hydroxy and dimethyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-hydroxy-1-N,4-N-dimethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-11-9(14)6-3-4-7(8(13)5-6)10(15)12-2/h3-5,13H,1-2H3,(H,11,14)(H,12,15) |
InChI Key |
IFEUBYNZQYRKRB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)C(=O)NC)O |
Origin of Product |
United States |
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